REACTION_CXSMILES
|
Cl.Cl.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][C:5]=1[O:16][CH3:17].O.C([O-])([O-])=O.[K+].[K+].[Cl:25][CH2:26][C:27](Cl)=[O:28]>C(Cl)Cl>[Cl:25][CH2:26][C:27]([N:13]1[CH2:12][CH2:11][N:10]([C:7]2[CH:8]=[CH:9][C:4]([Cl:3])=[C:5]([O:16][CH3:17])[CH:6]=2)[CH2:15][CH2:14]1)=[O:28] |f:0.1.2,4.5.6|
|
Name
|
|
Quantity
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220 g
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Type
|
reactant
|
Smiles
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Cl.Cl.ClC1=C(C=C(C=C1)N1CCNCC1)OC
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Name
|
|
Quantity
|
1000 mL
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
1000 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
506 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
124.4 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3 L flask equipped with a mechanical stirrer
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Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature below 8° C
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
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TEMPERATURE
|
Details
|
the reaction warmed to room temperature
|
Type
|
WAIT
|
Details
|
After an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the layers were partitioned
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with CH2Cl2 (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic layers dried over 3:1 Na2SO4/K2CO3 (
|
Type
|
ADDITION
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Details
|
addition of K2CO3
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Type
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FILTRATION
|
Details
|
After filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was dried for 16 h under vacuum
|
Duration
|
16 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1CCN(CC1)C1=CC(=C(C=C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 185.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |